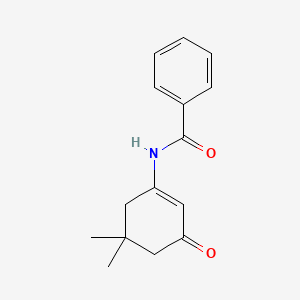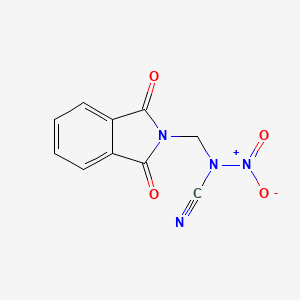
Phthalimide, N-((cyanonitroamino)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimide, N-((cyanonitroamino)methyl)- is an organic compound that belongs to the class of phthalimides Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science
准备方法
Synthetic Routes and Reaction Conditions
Phthalimide, N-((cyanonitroamino)methyl)- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with alcoholic ammonia, yielding phthalimide . This phthalimide can then be further modified to introduce the N-((cyanonitroamino)methyl) group. The reaction conditions typically involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of phthalimide derivatives often involves large-scale synthesis using readily available starting materials. The process may include steps such as the ammoxidation of o-xylene to produce phthalimide, followed by further functionalization to introduce the N-((cyanonitroamino)methyl) group .
化学反应分析
Types of Reactions
Phthalimide, N-((cyanonitroamino)methyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Alkyl halides, sodium hydroxide (NaOH), and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amines .
科学研究应用
Phthalimide, N-((cyanonitroamino)methyl)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of phthalimide, N-((cyanonitroamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to cross biological membranes, making it effective in various biological contexts . It can induce apoptosis and inhibit cell cycle progression, making it a potential candidate for cancer therapy .
相似化合物的比较
Phthalimide, N-((cyanonitroamino)methyl)- can be compared with other phthalimide derivatives, such as:
Thalidomide: Known for its sedative and immunomodulatory properties.
Naphthalimide: Used in organic electronics and as a fluorescent probe.
The uniqueness of phthalimide, N-((cyanonitroamino)methyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
35467-02-8 |
|---|---|
分子式 |
C10H6N4O4 |
分子量 |
246.18 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl)methyl-nitrocyanamide |
InChI |
InChI=1S/C10H6N4O4/c11-5-12(14(17)18)6-13-9(15)7-3-1-2-4-8(7)10(13)16/h1-4H,6H2 |
InChI 键 |
XDQJCECEVQFXDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
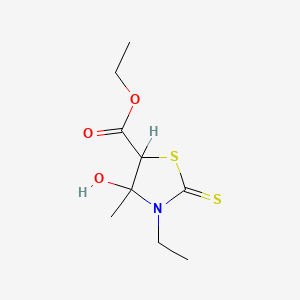
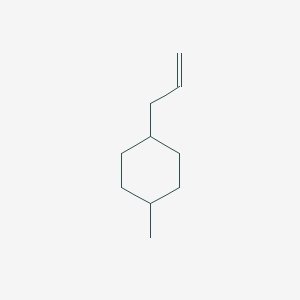
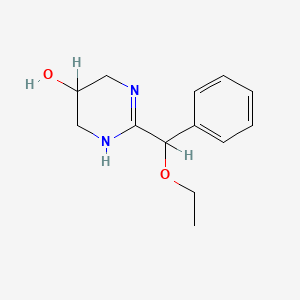
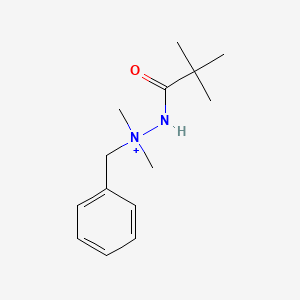
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
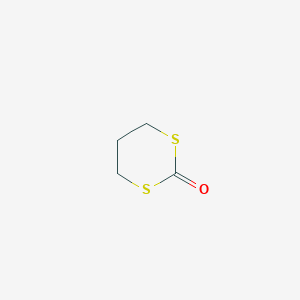
![3-Butyl-3-[(diphenoxyphosphorothioyl)sulfanyl]-1,1,5,5-tetraphenoxy-1,5-bis(sulfanylidene)-2,4-dithia-1lambda~5~,5lambda~5~-diphospha-3-stannapentane](/img/structure/B14691473.png)
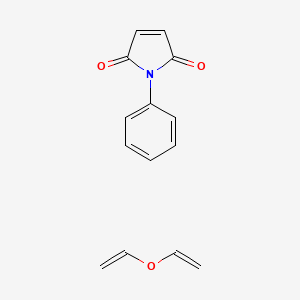
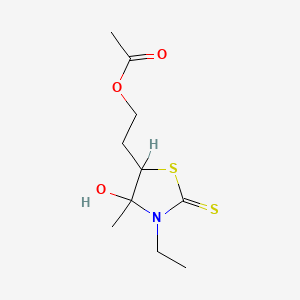
![5,6-Dihydro-4H-thieno[2,3-b]thiopyran](/img/structure/B14691512.png)
